2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 25055-95-2
VCID: VC7121341
InChI: InChI=1S/C4H9N3.ClH/c1-4(2-3-5)6-7-4;/h2-3,5H2,1H3;1H
SMILES: CC1(N=N1)CCN.Cl
Molecular Formula: C4H10ClN3
Molecular Weight: 135.6

2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

CAS No.: 25055-95-2

Cat. No.: VC7121341

Molecular Formula: C4H10ClN3

Molecular Weight: 135.6

* For research use only. Not for human or veterinary use.

2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride - 25055-95-2

Specification

CAS No. 25055-95-2
Molecular Formula C4H10ClN3
Molecular Weight 135.6
IUPAC Name 2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C4H9N3.ClH/c1-4(2-3-5)6-7-4;/h2-3,5H2,1H3;1H
Standard InChI Key FRFGUOSTTGCQSM-UHFFFAOYSA-N
SMILES CC1(N=N1)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the empirical formula C₄H₁₀ClN₃ and a molar mass of 135.59 g/mol . Its IUPAC name, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, reflects its structural features:

  • A diazirine ring (a three-membered heterocycle containing two nitrogen atoms).

  • A methyl group substituent on the diazirine ring.

  • An ethylamine backbone protonated as a hydrochloride salt .

The SMILES notation CC1(CCN)N=N1.Cl succinctly represents its connectivity .

Spectral and Structural Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the assigned structure:

  • ¹H-NMR: Peaks corresponding to the methyl group (δ ~1.5 ppm) and ethylamine chain (δ ~2.7–3.2 ppm) .

  • ¹³C-NMR: Resonances for the diazirine carbons (δ ~25–30 ppm) and amine-bearing carbon (δ ~40 ppm) .

  • IR Spectroscopy: A characteristic absorption band near 1,650 cm⁻¹ for the diazirine ring .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves the reaction of a diazirine precursor with an amine under controlled conditions. For example:

  • Diazirine Formation: Cyclization of a ketone with ammonia and hydroxylamine-O-sulfonic acid to form the diaziridine intermediate, followed by oxidation to the diazirine .

  • Amine Functionalization: Reaction of 3-methyl-3H-diazirine with 2-chloroethylamine hydrochloride in the presence of a base .

A patent by describes an optimized pathway for diazirine synthesis, emphasizing the use of isotopically labeled ammonia (¹⁵NH₃) to produce nitrogen-15-enriched variants for advanced tracing applications.

ParameterSpecification
Melting PointNot reported
Purity (HPLC)≥95%
Water Content (KF)≤0.5%
Loss on Drying≤1.0%

Storage recommendations specify +2 to +8°C to prevent degradation .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility, making it suitable for aqueous reaction systems. In organic solvents like acetonitrile or dichloromethane, it exhibits moderate solubility . The diazirine ring remains stable under ambient conditions but undergoes photolytic cleavage upon UV irradiation (λ = 360 nm) .

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Diazirine Moiety: Forms a reactive carbene intermediate (R–C:) under UV light, enabling covalent bond formation with proximal biomolecules .

  • Primary Amine: Participates in nucleophilic substitution, acylation, and reductive amination reactions.

Applications in Biochemical Research

Photoaffinity Labeling

The primary application lies in photoaffinity labeling, a technique used to study transient molecular interactions (e.g., ligand-receptor binding) . Key steps include:

  • Probe Design: The amine group is conjugated to a target molecule (e.g., a drug candidate).

  • UV Activation: Irradiation generates a carbene, which crosslinks with nearby proteins or nucleic acids.

  • Analysis: Mass spectrometry or electrophoresis identifies the labeled biomolecules .

A 2012 review highlights its utility in mapping gamma-secretase inhibitors and serine hydrolases, providing insights into neurodegenerative disease mechanisms .

Chemical Proteomics

Functionalization of the amine group enables the attachment of fluorescent tags or biotin, facilitating:

  • Activity-based protein profiling (ABPP).

  • Pull-down assays for protein isolation .

For instance, reaction with tert-butyl bromoacetate yields a carboxylic acid derivative (82 mg, 99% yield), which is further modified for affinity chromatography .

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